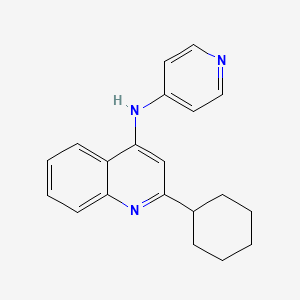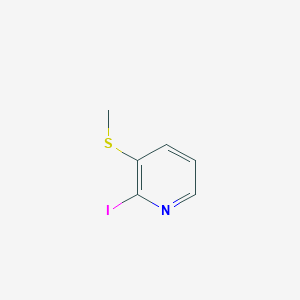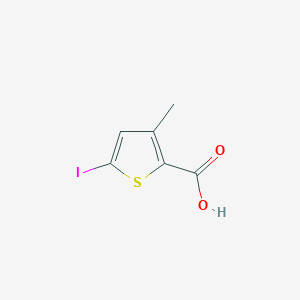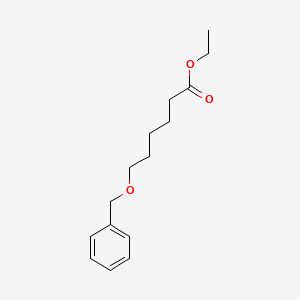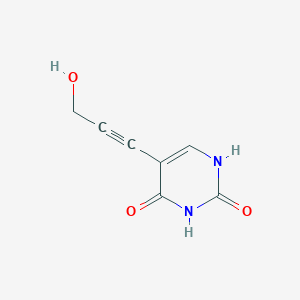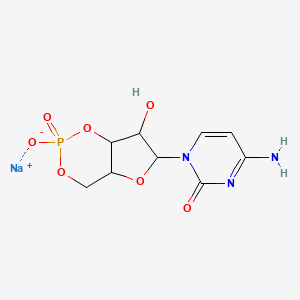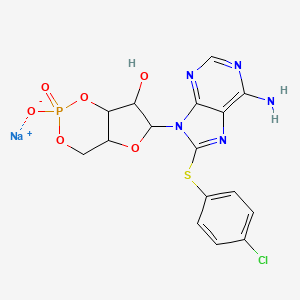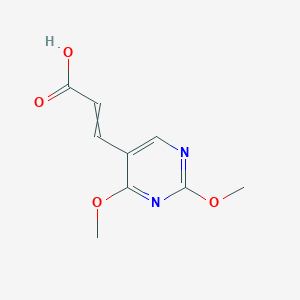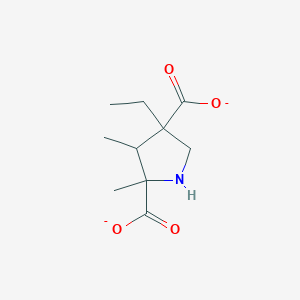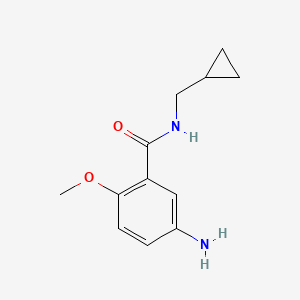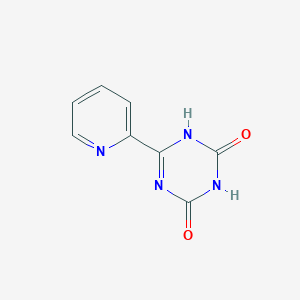
6-pyridin-2-yl-1H-1,3,5-triazine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-pyridin-2-yl-1H-1,3,5-triazine-2,4-dione is a heterocyclic compound that contains both pyridine and triazine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-pyridin-2-yl-1H-1,3,5-triazine-2,4-dione typically involves the reaction of nicotinonitrile with amino guanidine in the presence of potassium hydroxide. The reaction is carried out in 2-methoxyethanol under nitrogen protection and reflux conditions for several hours. The resulting product is then filtered, washed, and dried to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
6-pyridin-2-yl-1H-1,3,5-triazine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or triazine rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted triazine or pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
6-pyridin-2-yl-1H-1,3,5-triazine-2,4-dione has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with metal ions.
Biology: The compound’s structural similarity to nucleic bases makes it a candidate for studying interactions with biological molecules and potential antiviral or antitumor activities[][3].
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Wirkmechanismus
The mechanism of action of 6-pyridin-2-yl-1H-1,3,5-triazine-2,4-dione involves its interaction with specific molecular targets. The nitrogen atoms in the triazine and pyridine rings can coordinate with metal ions, forming stable complexes. These interactions can influence various biochemical pathways and processes, making the compound useful in catalysis and potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-tris(4-pyridyl)-1,3,5-triazine: This compound also contains a triazine ring with pyridine substituents and is used in coordination chemistry and materials science.
2,4,6-tris(2-pyridyl)-1,3,5-triazine: Similar in structure, this compound is used as a reagent in the colorimetric determination of iron and forms coordination complexes with various metals.
Uniqueness
6-pyridin-2-yl-1H-1,3,5-triazine-2,4-dione is unique due to its specific substitution pattern and the presence of both pyridine and triazine rings. This unique structure allows it to form distinct complexes and exhibit different reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C8H6N4O2 |
|---|---|
Molekulargewicht |
190.16 g/mol |
IUPAC-Name |
6-pyridin-2-yl-1H-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C8H6N4O2/c13-7-10-6(11-8(14)12-7)5-3-1-2-4-9-5/h1-4H,(H2,10,11,12,13,14) |
InChI-Schlüssel |
UZEMPDYVCUWBGP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=NC(=O)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



